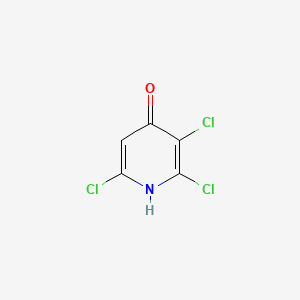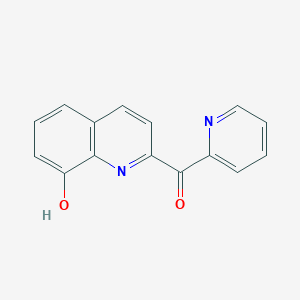![molecular formula C14H11BrClN3O B14297529 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide CAS No. 116254-55-8](/img/structure/B14297529.png)
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with a 4-chlorobenzamido group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with cyanomethylpyridine in the presence of a base to form the intermediate 1-[(4-Chlorobenzamido)(cyano)methyl]pyridine. This intermediate is then quaternized with methyl bromide to yield the final pyridinium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cyano and amido groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted pyridinium salts.
Oxidation: Products include oxidized derivatives of the cyano and amido groups.
Reduction: Reduced forms of the cyano and amido groups.
Aplicaciones Científicas De Investigación
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their normal function. The cyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity and interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
- 1-[(4-Bromobenzamido)(cyano)methyl]pyridin-1-ium bromide
- 1-[(4-Methylbenzamido)(cyano)methyl]pyridin-1-ium bromide
- 1-[(4-Nitrobenzamido)(cyano)methyl]pyridin-1-ium bromide
Comparison: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The presence of the cyano group also enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
116254-55-8 |
|---|---|
Fórmula molecular |
C14H11BrClN3O |
Peso molecular |
352.61 g/mol |
Nombre IUPAC |
4-chloro-N-[cyano(pyridin-1-ium-1-yl)methyl]benzamide;bromide |
InChI |
InChI=1S/C14H10ClN3O.BrH/c15-12-6-4-11(5-7-12)14(19)17-13(10-16)18-8-2-1-3-9-18;/h1-9,13H;1H |
Clave InChI |
RKQNAJNGIVWXLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
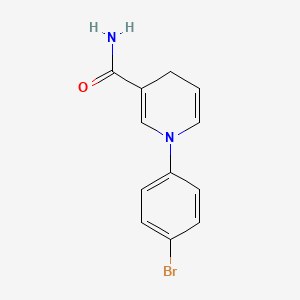
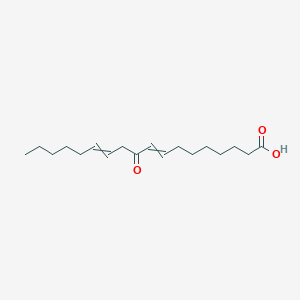
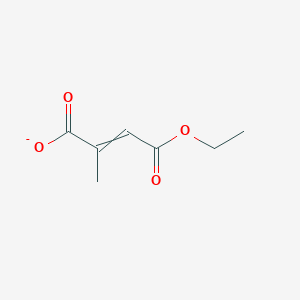

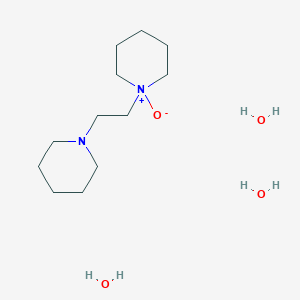


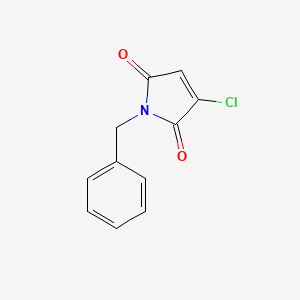
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
